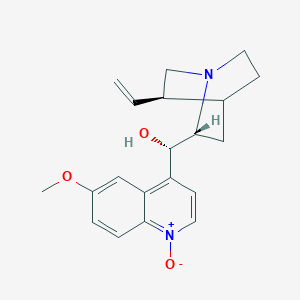

Quinidine 1'-Oxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-NBGVHYBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Quinidine 1 Oxide in Chemical and Biological Research

Contextual Introduction of Quinidine (B1679956) 1'-Oxide as a Quinidine Metabolite

Quinidine 1'-Oxide is identified as a metabolite of quinidine. mybiosource.compharmaffiliates.com The biotransformation of quinidine in the body leads to the formation of several metabolites, including this compound. nih.govinchem.org

Structural Relationship to Parent Quinidine and Other Cinchona Alkaloids

This compound maintains a close structural relationship to its parent compound, quinidine, and the broader family of Cinchona alkaloids. Quinidine is a stereoisomer of quinine (B1679958) and is derived from the bark of the Cinchona tree. wikipedia.orgnih.gov The Cinchona alkaloids, a group of natural compounds, also include cinchonine (B1669041) and cinchonidine. wikipedia.orgontosight.ai These alkaloids share a core structure known as the cinchonan (B1244166) skeleton, which consists of a quinoline (B57606) ring linked to a quinuclidine (B89598) ring. nih.gov

The key structural difference between this compound and quinidine lies in the oxidation at the nitrogen of the quinuclidine ring, forming an N-oxide. caymanchem.com This modification distinguishes it from other major metabolites like 3-hydroxyquinidine (B22111), where a hydroxyl group is added to the quinuclidine ring. nih.govdrugbank.com The fundamental quinoline and quinuclidine rings, characteristic of Cinchona alkaloids, remain intact in this compound.

Table 1: Key Cinchona Alkaloids and their Structural Features

| Compound | Key Structural Feature |

|---|---|

| Quinidine | Methoxy (B1213986) group at the 6'-position of the quinoline ring. researchgate.net |

| Quinine | Stereoisomer of quinidine. wikipedia.orgnih.gov |

| Cinchonine | Lacks the methoxy group present in quinidine and quinine. nih.gov |

| Cinchonidine | Stereoisomer of cinchonine. wikipedia.org |

| This compound | An N-oxide derivative of quinidine. caymanchem.com |

Role as a Major Metabolite in Biotransformation Pathways

Quinidine undergoes extensive metabolism in the liver, with 60% to 85% of the drug being transformed into various metabolites. nih.gov The hepatic biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. caymanchem.comdrugbank.com

This compound is one of the metabolites formed during this process. nih.govinchem.org While 3-hydroxyquinidine is often cited as the major metabolite with significant pharmacological activity, this compound is also consistently identified in metabolic studies. drugbank.comnih.govnih.gov The formation of this compound is a result of the N-oxidation of the quinidine molecule. caymanchem.com The enzyme CYP3A4 is the most active in the formation of this compound. caymanchem.com

Historical and Contemporary Significance in Metabolic Studies

In contemporary research, the significance of this compound and other metabolites extends to the investigation of drug-drug interactions and individual variability in drug response. For instance, the formation of this compound is used as a marker for the activity of the CYP3A4 enzyme. caymanchem.com The presence and concentration of this metabolite can provide insights into the metabolic capacity of an individual, which can influence the efficacy and safety of quinidine and other drugs metabolized by the same enzyme system. nih.gov

Differentiating Pharmacological Status: Inactive Metabolite vs. Active Parent Compound

A key aspect of this compound in pharmacological research is its classification as a largely inactive metabolite, in stark contrast to its pharmacologically active parent compound, quinidine. caymanchem.commedchemexpress.com

Studies have specifically investigated the pharmacological activity of quinidine metabolites. nih.govnih.gov Research on experimental arrhythmia models has shown that this compound exhibits no definite pharmacological activity at concentrations where quinidine and another metabolite, 3-hydroxyquinidine, show clear antiarrhythmic effects. nih.gov In beagle dogs, quinidine was found to be approximately three to four times more active in prolonging the QT interval than this compound at similar plasma concentrations. nih.gov

Table 2: Pharmacological Activity Comparison

| Compound | Pharmacological Status |

|---|---|

| Quinidine | Active parent compound with antiarrhythmic properties. nih.gov |

| 3-Hydroxyquinidine | Active metabolite with antiarrhythmic activity, though less potent than quinidine. drugbank.comnih.gov |

| This compound | Considered a pharmacologically inactive metabolite. caymanchem.comnih.govmedchemexpress.com |

Enzymatic and Metabolic Biotransformation of Quinidine to Quinidine 1 Oxide

Cytochrome P450 Enzyme System Involvement in N-Oxidation

The formation of Quinidine (B1679956) 1'-Oxide from its parent compound, quinidine, is catalyzed by the cytochrome P450 superfamily of enzymes. caymanchem.comscbt.com This oxidative metabolic pathway occurs selectively at the nitrogen atom of the quinuclidine (B89598) moiety of the quinidine molecule. vulcanchem.com The reaction requires NADPH and is significantly mediated by specific CYP isoforms. nih.gov

Research has consistently identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinidine. caymanchem.comvulcanchem.com Studies using human liver microsomes have demonstrated that CYP3A4 is the most active enzyme in catalyzing the formation of Quinidine 1'-Oxide. caymanchem.com This is further supported by strong correlations observed between the CYP3A4 content in human liver microsome preparations and the rate of this compound formation. The significant role of CYP3A4 is also highlighted in vivo, where its inhibition leads to a marked reduction in the clearance of quinidine via the N-oxidation pathway. nih.govnih.gov P450NF, a human nifedipine (B1678770) oxidase now recognized as a member of the CYP3A family, has been shown to be the primary catalyst for both 3-hydroxylation and N-oxidation of quinidine. nih.gov

The enzymatic formation of this compound does not follow simple Michaelis-Menten kinetics. Instead, it is best described by a two-site kinetic model, suggesting the involvement of at least two distinct enzyme-binding sites or enzymes with different affinities for quinidine. nih.gov This is characterized by the presence of both a high-affinity and a low-affinity component in the reaction. In human liver microsomes, the formation of the N-oxide metabolite showed a Km (Michaelis constant) of 33 µM. nih.gov More detailed two-site kinetic analysis revealed mean values for Vmax (maximum reaction velocity) and Km for the low-affinity component to be 15.9 nmol/mg/h and 76.1 µM, respectively. nih.gov This complex kinetic behavior, evidenced by biphasic Eadie-Hofstee plots, points to the contribution of more than one enzyme, with CYP3A4 acting as the high-affinity enzyme and other isoforms likely representing the low-affinity component.

Table 1: Kinetic Parameters for this compound Formation

Contributions of Other Cytochrome P450 Isoforms (e.g., CYP2C9, CYP2E1)

Enzymatic Inhibition Studies of this compound Formation

The roles of specific CYP isoforms in the N-oxidation of quinidine have been further elucidated through enzymatic inhibition studies. By using inhibitors with known specificity for certain CYP enzymes, researchers can determine the contribution of each enzyme to the metabolic pathway.

The potent and specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and itraconazole (B105839), have been shown to significantly inhibit the formation of this compound. In vitro studies demonstrated that these inhibitors potently block the N-oxidation reaction. For instance, potent CYP3A4 inhibitors can cause up to 80% inhibition of quinidine N-oxidation. In vivo pharmacokinetic studies have confirmed these findings. Concomitant administration of itraconazole reduced the partial clearance of quinidine by N-oxidation by 73%. nih.gov Similarly, ketoconazole, another strong CYP3A4 inhibitor, also significantly impacts quinidine metabolism, underscoring the critical role of CYP3A4. tci-thaijo.org The use of these specific inhibitors provides strong evidence that CYP3A4 is the major enzyme pathway for the formation of this compound. nih.gov

Table 2: Effect of Inhibitors on Quinidine N-Oxidation

Comparative Biotransformation with Other Quinidine Metabolites

Quinidine is metabolized into several products, with 3-hydroxyquinidine (B22111) and this compound being two of the major metabolites. pharmacompass.cominchem.org The formation of (3S)-3-hydroxyquinidine is another significant metabolic pathway, and like N-oxidation, it is predominantly catalyzed by CYP3A4. nih.gov In fact, studies suggest that the (3S)-3-hydroxylation of quinidine is a highly specific marker reaction for CYP3A4 activity. nih.gov

In incubations with human liver microsomes, (3S)-3-hydroxyquinidine was found to be the dominant metabolite formed from quinidine. The formation of this metabolite follows standard Michaelis-Menten kinetics, unlike the more complex two-site kinetics of this compound formation. nih.gov The greater polarity and water solubility of metabolites like 6'-hydroxycinchonine (an O-desmethyl metabolite) compared to the parent drug affect their distribution and elimination. nih.gov While both 3-hydroxylation and N-oxidation are major pathways mediated by CYP3A4, the N-oxidation pathway is considered a less specific marker for CYP3A4 activity due to the demonstrable involvement of other low-affinity enzymes.

Pathways Leading to 3-Hydroxyquinidine and 2'-Oxoquinidinone (B1218364)

The metabolite 3-hydroxyquinidine is pharmacologically active, possessing at least half the antiarrhythmic activity of the parent drug, and can reach serum levels exceeding those of quinidine itself during chronic therapy. tapermd.comdrugs.com The formation of 2'-oxoquinidinone has been found to be directly proportional to the availability of the parent quinidine compound. nih.gov The urinary excretion profile in humans includes unchanged quinidine, (3S)-3-hydroxyquinidine, 2'-oxoquinidinone, and Quinidine-N-oxide. nih.gov

Table 1: Major Human Metabolites of Quinidine

| Metabolite | Key Enzyme(s) | Metabolic Pathway | Significance |

|---|---|---|---|

| (3S)-3-Hydroxyquinidine | CYP3A4 nih.govcaymanchem.com | Hydroxylation | Active metabolite, marker for CYP3A4 activity. caymanchem.comdrugs.com |

| This compound | CYP3A4 (P-450NF) nih.gov | N-Oxygenation | Major metabolite formed via oxidation. nih.gov |

| 2'-Oxoquinidinone | Not specified | Oxidation | Formation is proportional to quinidine concentration. nih.gov |

| O-desmethylquinidine | Not specified | O-demethylation | A known metabolite of quinidine. inchem.org |

Non-Human Metabolic Pathways and Microbial Biotransformation

The metabolism of quinidine is not limited to humans and has been observed in various animal models and through microbial action. These pathways sometimes mirror human metabolism but can also present unique transformations.

Formation in Animal Models (e.g., rat urine)

Studies in animal models, particularly rats, have been instrumental in understanding quinidine metabolism. Like in humans, quinidine undergoes extensive metabolism in rats. oup.com Research has focused on identifying and quantifying quinidine and its metabolites in rat urine, providing insights into the metabolic pathways. acs.orgnih.gov

In rats, quinidine has been shown to inhibit the metabolism of other drugs, suggesting its interaction with cytochrome P-450 isozymes, similar to the human P450db isozyme. oup.commedchemexpress.com Liver microsomes from male DA strain rats have demonstrated the capacity for quinidine 3-hydroxylase activity. nih.gov While the primary focus of many rat studies has been on hydroxylation, the presence of N-oxide metabolites is also an expected part of the metabolic profile, consistent with findings in other species. nih.govnih.gov

Biotransformation by Microorganisms (e.g., Microsporum gypseum, Xylaria sp.)

Microbial biotransformation offers an alternative route for producing quinidine derivatives. Certain fungi have demonstrated the ability to convert Cinchona alkaloids, including quinidine, into their N-oxide forms. nih.govresearchgate.net

The endophytic filamentous fungus Xylaria sp., isolated from the Cinchona pubescens plant, is particularly effective in this transformation. nih.govresearchgate.net It has been found to convert quinidine and other Cinchona alkaloids into their respective 1-N-oxide derivatives, with transformation yields for quinidine reaching 71%. researchgate.netunpad.ac.id Similarly, Xylaria digitata has been shown to oxidize the 1-N position of quinidine. tandfonline.comtandfonline.com

The fungus Microsporum gypseum is also known for its ability to metabolize Cinchona alkaloids. up.ac.zaresearchgate.net It has been reported to oxidize quinine (B1679958), the diastereomer of quinidine, to both quinine-1-N-oxide and quinine-1'-N-oxide. tandfonline.comtandfonline.com This capability highlights the potential of microbial systems to perform specific N-oxidation reactions on the complex structure of Cinchona alkaloids. researchgate.netresearchgate.net

Table 2: Microbial Biotransformation of Quinidine

| Microorganism | Substrate | Product | Reported Yield |

|---|---|---|---|

| Xylaria sp. | Quinidine | This compound nih.gov | 71% researchgate.net |

| Xylaria digitata | Quinidine | This compound tandfonline.com | Not specified |

| Microsporum gypseum | Quinine | Quinine 1-N-oxide, Quinine 1'-N-oxide tandfonline.com | Not specified |

Advanced Analytical and Spectroscopic Characterization of Quinidine 1 Oxide

Chromatographic Separation and Isolation Techniques

Chromatographic methods are essential for the separation and purification of quinidine (B1679956) 1'-oxide from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

HPLC is widely used for the analysis of quinidine and its metabolites, including the N-oxide derivative. nih.govnih.gov These methods often employ UV or fluorescence detectors for sensitive and specific detection. nih.govresearchgate.net For instance, a normal-phase HPLC system with a UV detector set at 235 nm has been successfully used to quantify quinidine and its metabolites. nih.gov The mobile phase in this system consisted of a mixture of hexanes, ethanol, and ethanolamine (B43304) (91.5:8.47:0.03). nih.gov

Another approach involves liquid chromatography coupled with high-resolution mass spectrometry (LC-Q-ToF-MS), which provides both separation and structural identification. mdpi.com In one such method, gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (Phase A) and 0.1% formic acid in acetonitrile (B52724) (Phase B). mdpi.com This technique is capable of confirming the presence of the additional oxygen atom in the N-oxide structure. mdpi.com

A specific and sensitive HPLC method for the simultaneous quantification of quinidine, (3S)-3-hydroxyquinidine, quinidine N-oxide, and dihydroquinidine (B8771983) in plasma and urine has also been developed. farmaciajournal.com Furthermore, a rapid and sensitive HPLC method coupled with tandem mass spectrometry (LC/MS/MS) has been established for the quantification of quinidine in human plasma, utilizing a C18 column under isocratic conditions with a mobile phase of 85:15 (v/v) 0.2% formic acid and acetonitrile. farmaciajournal.com

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Normal-Phase HPLC | Not Specified | Hexanes-ethanol-ethanolamine (91.5:8.47:0.03) | UV (235 nm) | nih.gov |

| LC-Q-ToF-MS | Synergi 2.5 μm Polar-RP 100 Å, 100 mm × 2 mm | Gradient: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile | Mass Spectrometry | mdpi.com |

| HPLC | Not Specified | Not Specified | Not Specified | farmaciajournal.com |

| HPLC-MS/MS | C18 | 85:15 (v/v) 0.2% formic acid and acetonitrile (isocratic) | Mass Spectrometry (MRM) | farmaciajournal.com |

Reversed-phase HPLC is a common and effective technique for the separation of cinchona alkaloids and their derivatives. researchgate.net Columns such as C18 (ODS) are frequently employed. farmaciajournal.comresearchgate.net A reversed-phase HPLC assay has been developed for the simultaneous quantitation of quinidine and its major metabolites, including the N-oxide, in urine. nih.gov This method utilized an alkyl phenyl column with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 4.5), acetonitrile, and tetrahydrofuran (B95107) (80:15:5, v/v) and UV detection at 230 nm. nih.gov

The use of a Synergi 2.5 μm Polar-RP 100 Å column has also been reported for the chromatographic separation of alkaloid N-oxides. mdpi.com Additionally, a C18 column was used in a rapid LC/MS/MS method for quinidine quantification in human plasma. farmaciajournal.com

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity and spatial arrangement.

NMR spectroscopy, including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques, is a cornerstone for the structural elucidation of organic molecules like this compound. buchler-gmbh.comnih.gov

The ¹H-NMR and ¹³C-NMR spectra of quinidine and its derivatives provide a wealth of information. tsijournals.com The chemical shifts in these spectra are sensitive to the electronic environment of each nucleus, allowing for detailed structural assignment. tsijournals.com For quinidine, theoretical calculations of ¹H and ¹³C chemical shifts have been performed and compared with experimental data. tsijournals.com The formation of the N-oxide at the quinuclidine (B89598) nitrogen leads to characteristic shifts in the NMR spectra, which can be used to confirm the structure. nih.gov

| Nucleus | Technique | General Observations for Quinidine/Derivatives | Reference |

|---|---|---|---|

| ¹H | 1D-NMR | Characteristic signals for aromatic, vinyl, and aliphatic protons. Chemical shifts are influenced by substituents and conformation. | tsijournals.commagritek.com |

| ¹³C | 1D-NMR | Distinct signals for each carbon atom, with chemical shifts indicative of the carbon's environment (e.g., aromatic, aliphatic, attached to heteroatoms). | tsijournals.commagritek.com |

| ¹H, ¹³C | NMR Studies | Mass spectroscopic, 13C- and 1H-NMR studies, along with UV and IR data, confirmed the structure of quinidine-N-oxide. | nih.gov |

Two-dimensional Correlated Spectroscopy (2D COSY NMR) is a powerful technique for establishing proton-proton coupling networks within a molecule, which is crucial for assigning complex ¹H-NMR spectra and deducing conformational information. e-bookshelf.denih.gov For metabolites of quinine (B1679958) and quinidine, 2D COSY experiments have been instrumental in assigning chemical shifts and coupling constants. nih.gov These studies have shown that the conformations of the metabolites in solution are similar to those of the parent alkaloids. nih.gov

The analysis of a COSY spectrum allows for the identification of protons that are scalar-coupled, typically through two or three bonds. muni.cz This information helps to piece together molecular fragments and confirm the connectivity of the carbon skeleton. While a specific 2D COSY analysis for this compound is not detailed in the search results, the application of this technique to the parent compound and its other metabolites demonstrates its utility in confirming the structure and determining the conformation of the quinuclidine and quinoline (B57606) ring systems within this compound. nih.gov

1H-NMR and 13C-NMR Assignments

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and aiding in the elucidation of molecular structure through fragmentation analysis. savemyexams.com In the case of this compound, mass spectrometry confirms its molecular weight and provides characteristic fragmentation patterns that distinguish it from quinidine and other related compounds.

The molecular formula of this compound is C₂₀H₂₄N₂O₃, corresponding to a molecular weight of approximately 340.42 g/mol . axios-research.comclearsynth.com High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, further confirming the elemental composition. For instance, the protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 341.1863. rsc.org

The fragmentation pattern in MS/MS analysis offers deeper structural insights. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of mass spectrometry suggest that the fragmentation would involve the loss of small neutral molecules and characteristic cleavages of the quinidine skeleton. This detailed analysis helps in unequivocally identifying the compound. savemyexams.comresearchgate.net

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | axios-research.comclearsynth.com |

| Molecular Weight | 340.42 | axios-research.compharmaffiliates.com |

| [M+H]⁺ (m/z) | ~341.1863 | rsc.org |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectrophotometry

UV-Vis and IR spectrophotometry are fundamental techniques for the characterization of organic molecules, providing information about electronic transitions and vibrational modes, respectively.

Ultraviolet-Visible (UV-Vis) Spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. vernier.com This absorption corresponds to the excitation of electrons to higher energy levels. The UV spectrum of this compound is expected to be similar to that of quinidine due to the shared chromophore of the methoxyquinoline ring system. However, the N-oxide functional group may cause slight shifts in the absorption maxima (λmax). nih.gov UV-Vis spectroscopy is particularly useful for quantitative analysis and for monitoring the purity of this compound. nih.gov

Infrared (IR) Spectrophotometry provides a "molecular fingerprint" by detecting the vibrational frequencies of functional groups within a molecule. msu.edu The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. These include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the quinoline ring, and the characteristic N-O stretching of the N-oxide group. nih.govmdpi.com The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. msu.edu

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Features | Reference |

| UV-Vis | Absorption maxima related to the methoxyquinoline chromophore. | nih.govnih.gov |

| IR | - O-H stretching- Aromatic and Aliphatic C-H stretching- C=C and C=N stretching (quinoline ring)- N-O stretching | nih.govmdpi.com |

X-Ray Diffraction Analysis for Solid-State Structure

For this compound, X-ray diffraction analysis provides the ultimate confirmation of its structure. nih.gov It can definitively establish the location of the oxygen atom on the quinuclidine nitrogen, confirming the N-oxide formation. The analysis of the crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and packing arrangements in the crystal lattice. jkdhs.org

Table 3: X-Ray Diffraction Analysis of this compound

| Parameter | Information Obtained | Reference |

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. | opengeology.org |

| Space Group | Symmetry of the crystal lattice. | opengeology.org |

| Atomic Coordinates | Precise 3D positions of all atoms in the molecule. | nih.gov |

| Bond Lengths & Angles | Accurate measurement of intramolecular distances and angles. | nih.gov |

| Conformation | The spatial arrangement of the atoms in the molecule. | nih.gov |

Application in Analytical Method Development and Quality Control

The well-characterized nature of this compound makes it an indispensable tool in the pharmaceutical industry, particularly in analytical method development and quality control.

Use as a Reference Standard

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. avantorsciences.com this compound serves as a critical reference standard in the quality control of quinidine and its pharmaceutical formulations. axios-research.comclearsynth.comweblivelink.com

Its applications as a reference standard include:

Impurity Profiling: High-performance liquid chromatography (HPLC) and other separation techniques are used to detect and quantify impurities in quinidine drug substances and products. clearsynth.com this compound is used to confirm the identity of this specific impurity peak and to accurately determine its concentration.

Method Validation: Analytical methods used for the analysis of quinidine must be validated to ensure they are accurate, precise, and reliable. venkatasailifesciences.comsynzeal.com this compound is used as a known compound to challenge the analytical method and demonstrate its suitability for its intended purpose.

Stability Studies: During stability testing of quinidine products, the formation of degradation products is monitored. This compound is used as a marker to assess the degradation pathways and the stability of the drug product over time. synzeal.com

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data to ensure its suitability for these demanding applications. venkatasailifesciences.comaxios-research.com

Investigation of the Pharmacological Profile and Receptor Interactions of Quinidine 1 Oxide in Vitro and Preclinical Mechanistic Studies

Assessment of Intrinsic Pharmacological Activity

Quinidine (B1679956) 1'-oxide is recognized as a pharmacologically inactive metabolite of its parent compound, quinidine. caymanchem.com In vitro studies and preclinical observations have consistently demonstrated that this metabolite does not share the significant pharmacological activities of quinidine, particularly its antiarrhythmic effects. The formation of quinidine 1'-oxide occurs through the metabolic processes in the liver, primarily mediated by the cytochrome P450 enzyme system. caymanchem.com

In vitro electrophysiological studies utilizing canine Purkinje fibers have been instrumental in characterizing the activity of quinidine and its metabolites. These studies have revealed that this compound does not exhibit the characteristic electrophysiological effects of quinidine. nih.gov Specifically, in experiments assessing the impact on cardiac action potentials, this compound did not produce significant changes. nih.gov

Canine Purkinje fibers are a standard model for investigating the electrophysiological properties of antiarrhythmic drugs due to their well-defined action potential characteristics. nih.govnih.govahajournals.org In this model, quinidine is known to cause a frequency-dependent depression of the maximum rate of depolarization (Vmax) and a prolongation of the action potential duration (APD). nih.govnih.govnih.gov In contrast, studies have shown that this compound does not cause a significant depression of Vmax, a key indicator of sodium channel blockade and a hallmark of quinidine's Class Ia antiarrhythmic activity. nih.gov This finding underscores the pharmacological inactivity of this compound at the cellular level.

Determination of Pharmacological Inactivity Compared to Parent Quinidine

Comparative Mechanistic Studies with Quinidine and Active Metabolites

Comparative studies on canine Purkinje fibers have highlighted the distinct effects of quinidine, its active metabolites, and this compound on cardiac transmembrane action potentials. nih.gov While quinidine and its active metabolite, 3-hydroxyquinidine (B22111), produce significant alterations in the action potential, the effects of this compound are negligible. nih.gov

The primary effects of quinidine include a reduction in the maximum upstroke velocity of the action potential (Vmax) and a prolongation of the action potential duration at 90% repolarization (APD90). nih.gov These effects are dose- and frequency-dependent. nih.govnih.gov In a comparative study, at a concentration of 10 microM, quinidine caused a significant depression of Vmax, especially at shorter basic cycle lengths (BCLs). nih.gov In contrast, this compound did not produce any significant change in Vmax under the same conditions. nih.gov

Table 1: Comparative Effects of Quinidine and its Metabolites on Canine Purkinje Fiber Action Potential Parameters (at 10 µM)

| Compound | Effect on Vmax (at BCL = 300 msec) | Effect on APD90 (at BCL = 4000 msec) |

|---|---|---|

| Quinidine | Significant Depression | Significant Prolongation |

| 3-Hydroxyquinidine | Significant Depression | Significant Prolongation |

| This compound | No Significant Change | Minimal to No Change |

| O-desmethylquinidine | Significant Depression | Significant Prolongation |

| 2'-oxoquinidinone (B1218364) | Significant Depression | Significant Prolongation |

BCL: Basic Cycle Length Data compiled from a comparative in vitro electrophysiology study. nih.gov

A key finding from in vitro electrophysiological assays is the absence of Vmax depression by this compound. nih.gov Vmax, the maximum rate of rise of phase 0 of the cardiac action potential, is a direct indicator of the fast inward sodium current (INa). wikipedia.org Class I antiarrhythmic agents, including quinidine, exert their primary effect by blocking this sodium current, leading to a decrease in Vmax. wikipedia.orgdrugbank.com

In a study utilizing canine Purkinje fibers, various quinidine metabolites were tested for their effects on Vmax. The results clearly demonstrated that while quinidine and other metabolites like 3-hydroxyquinidine, O-desmethylquinidine, and 2'-oxoquinidinone caused a statistically significant depression of Vmax at a basic cycle length of 300 msec, this compound was the only compound tested that did not produce this effect. nih.gov This lack of effect on Vmax confirms that this compound does not possess the sodium channel-blocking activity characteristic of its parent compound.

Table 2: Vmax Depression by Quinidine and its Metabolites in Canine Purkinje Fibers (at BCL = 300 msec)

| Compound | Statistically Significant Vmax Depression |

|---|---|

| Quinidine | Yes |

| 3-Hydroxyquinidine | Yes |

| This compound | No |

| O-desmethylquinidine | Yes |

| 2'-oxoquinidinone | Yes |

BCL: Basic Cycle Length Based on findings from a comparative in vitro electrophysiology study. nih.gov

Emerging Research Directions and Unaddressed Inquiries in Quinidine 1 Oxide Chemistry and Biology

Exploration of Structure-Activity Relationships within N-Oxide Derivatives

The introduction of an N-oxide functional group to the quinidine (B1679956) scaffold significantly alters its physicochemical and pharmacological properties. Understanding the structure-activity relationships (SAR) within N-oxide derivatives of quinidine is a burgeoning area of research. Early investigations have laid the groundwork by comparing the electrophysiological effects of quinidine with its major metabolites, including Quinidine 1'-Oxide.

A comparative in vitro study on canine Purkinje fibers examined the effects of quinidine and its metabolites on cardiac action potentials. nih.gov The findings revealed that while most metabolites, including 3-hydroxyquinidine (B22111), O-desmethylquinidine, and 2'-oxoquinidinone (B1218364), caused a frequency-dependent depression of the maximum upstroke velocity (Vmax) of the action potential, this compound was a notable exception, showing no significant change in Vmax at a basic cycle length (BCL) of 300 msec. nih.gov However, like the other metabolites, it did contribute to the prolongation of the action potential duration at 90% repolarization (APD90), particularly at longer BCLs. nih.gov

These initial findings suggest that the N-oxide modification impacts the molecule's interaction with cardiac ion channels differently than other metabolic transformations. Further exploration of SAR is needed to elucidate the precise structural determinants of these effects. For instance, systematic modifications to other parts of the this compound molecule, such as the methoxy (B1213986) group on the quinoline (B57606) ring or the vinyl group on the quinuclidine (B89598) ring, could reveal how these functionalities synergize with the N-oxide group to modulate biological activity.

A key unaddressed inquiry is the stereospecificity of the N-oxidation and its impact on activity. Quinidine itself is a stereoisomer of quinine (B1679958), and the orientation of the N-oxide group could further influence its biological profile. nih.govwikipedia.org Future research should aim to synthesize and characterize different stereoisomers of this compound and evaluate their individual pharmacological activities.

| Compound | Effect on Vmax (BCL = 300 msec) | Effect on APD90 (BCL = 4000 msec) |

| Quinidine | Significant Depression | Significant Prolongation |

| 3-Hydroxyquinidine | Significant Depression | Significant Prolongation |

| This compound | No Significant Change | Significant Prolongation |

| O-Desmethylquinidine | Significant Depression | Significant Prolongation |

| 2'-Oxoquinidinone | Significant Depression | Data Not Specified |

Table 1: Comparative in vitro electrophysiological effects of quinidine and its metabolites on canine Purkinje fibers. nih.gov

Potential for this compound as a Biochemical Probe

The unique properties of the N-oxide group, including its polarity and potential for bioreduction, make this compound an intriguing candidate for development as a biochemical probe. While research in this area is still in its infancy, the concept is supported by studies on related compounds. For instance, quinidine itself has been successfully used as a probe to study the function of the P-glycoprotein (ABCB1) transporter at the blood-brain barrier. ebi.ac.uknih.gov This suggests that its N-oxide derivative could also be engineered for similar purposes.

The N-oxide moiety can be sensitive to the local redox environment, a feature that has been exploited in the design of hypoxia-responsive probes. acs.org It is conceivable that this compound or its analogues could be developed as probes to investigate hypoxic conditions in biological systems. The reduction of the N-oxide back to the tertiary amine could trigger a detectable signal, such as a change in fluorescence or electrochemical properties.

Unaddressed inquiries in this domain include the identification of the specific enzymes responsible for the reduction of this compound in various tissues and the development of analytical methods to monitor this conversion in real-time. Furthermore, the synthesis of this compound derivatives with tailored properties, such as specific targeting moieties or reporter groups, will be crucial for their application as biochemical probes.

Advanced Synthetic Approaches for Targeted N-Oxide Analogues

The synthesis of this compound and its analogues is a critical step in enabling further research into their biological activities and potential applications. While the N-oxidation of quinidine is a known metabolic pathway, the controlled and selective synthesis of specific N-oxide analogues in the laboratory presents a challenge.

Researchers have reported the synthesis of various quinidine metabolites, including the N-oxide derivative of 10,11-dihydroxydihydroquinidine, a more complex metabolite. nih.govacs.org These synthetic efforts often involve multi-step procedures and require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The development of more efficient and versatile synthetic methods is an active area of research.

Future directions in this field include the exploration of novel catalytic systems for the N-oxidation of quinidine and its derivatives. For instance, the use of enzyme-mimicking catalysts or engineered enzymes could provide greater control over the reaction and allow for the synthesis of a wider range of analogues. Additionally, the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could help to streamline the production of these compounds. lew.ro

A significant unaddressed challenge is the development of synthetic routes that allow for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of a library of analogues with diverse functionalities, which would be invaluable for SAR studies and the development of biochemical probes.

Comprehensive Comparative Studies with Other Quinidine Metabolites in Diverse Biological Systems (Excluding Human Clinical Contexts)

To fully understand the biological significance of this compound, it is essential to conduct comprehensive comparative studies with other quinidine metabolites in a variety of non-human biological systems. The existing research has primarily focused on cardiac electrophysiology in canine models. nih.gov Expanding these investigations to other animal models and in vitro systems will provide a more complete picture of the pharmacological profile of this compound.

For example, a study on guinea pig ventricular cells compared the effects of quinidine with its hydroxylated metabolites, highlighting differences in their effects on action potential duration and arrhythmogenic potential. nih.gov Similar comparative studies that include this compound are needed. Investigating the effects of these metabolites on different ion channels, receptors, and enzymes in various tissues will help to identify any unique activities of the N-oxide derivative.

| Biological System | Metabolites Compared | Key Findings |

| Canine Purkinje Fibers | Quinidine, 3-hydroxyquinidine, Quinidine-N-oxide , O-desmethylquinidine, 2'-oxoquinidinone | Quinidine-N-oxide did not significantly depress Vmax, unlike other metabolites, but did prolong APD90. nih.gov |

| Guinea Pig Ventricular Cells | Quinidine, 3-hydroxyquinidine, 3-hydroxyhydroquinidine | Hydroxylated metabolites showed less potent Vmax depression but a more consistent increase in APD90 compared to the parent drug. nih.gov |

Table 2: Examples of comparative studies of quinidine metabolites in different biological systems.

Unaddressed inquiries in this area include the investigation of the metabolism and disposition of this compound in different animal species, as well as its potential effects on non-cardiac tissues. Furthermore, exploring the interactions of this compound with other drugs and endogenous compounds will be crucial for a comprehensive understanding of its biological role.

Novel Analytical Applications Beyond Standard Quantification

The development of novel analytical methods for the detection and quantification of this compound is essential for advancing research in all the areas mentioned above. While standard techniques like high-performance liquid chromatography (HPLC) are used for the analysis of quinidine and its metabolites, there is a need for more sensitive, selective, and high-throughput methods.

One promising direction is the development of analytical techniques that can differentiate between this compound and its parent compound in complex biological matrices without extensive sample preparation. For instance, a paper-based fluorometric method has been developed for the determination of quinine, the diastereomer of quinidine. mdpi.comnih.gov Adapting such a method for the specific detection of this compound could provide a simple and cost-effective analytical tool.

Another area for exploration is the use of mass spectrometry-based techniques for the detailed structural characterization and quantification of this compound and its metabolites. nih.gov Advanced mass spectrometry methods, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can provide valuable information about the fragmentation patterns of these molecules, aiding in their identification and differentiation from other compounds.

Unaddressed inquiries include the development of in vivo imaging techniques to visualize the distribution and metabolism of this compound in real-time. This could involve the synthesis of radiolabeled or fluorescently tagged analogues of this compound for use in techniques like positron emission tomography (PET) or fluorescence microscopy.

常见问题

Basic Research Questions

Q. What are the standardized protocols for synthesizing and characterizing Quinidine 1'-Oxide to ensure reproducibility in pharmacological studies?

- Methodological Answer : Synthesis should follow protocols that include detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography). Characterization requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm structural identity and purity (>95%). Reproducibility is enhanced by adhering to journal guidelines for experimental reporting, such as including raw spectral data in supplementary materials .

Q. How can researchers validate the purity and structural identity of newly synthesized this compound derivatives?

- Methodological Answer : For novel compounds, combine multiple analytical techniques:

- NMR : Assign all proton and carbon signals, comparing with literature for known analogs.

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation.

- Elemental analysis : Verify empirical formulas.

Known compounds require cross-referencing with published spectral databases. Journals like the Beilstein Journal of Organic Chemistry mandate these steps for new compounds .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound's pharmacokinetic properties?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical viability. For mechanistic studies, apply PICO (Population: enzyme systems; Intervention: this compound; Comparison: baseline activity; Outcome: inhibition kinetics). These frameworks ensure alignment with hypothesis-driven research and ethical review board requirements .

Advanced Research Questions

Q. What experimental strategies resolve conflicting data on this compound's inhibition of CYP1A1/1A2 enzymes?

- Methodological Answer : Address discrepancies by:

- Enzyme source standardization : Use recombinant CYP1A1/1A2 (e.g., from E. coli systems) to isolate variables.

- Kinetic assays : Conduct substrate titration (e.g., ethoxyresorufin-O-deethylase activity) at varying this compound concentrations. Analyze data with nonlinear regression models (e.g., Michaelis-Menten with competitive/noncompetitive inhibition fits).

- Cross-validation : Compare results across in vitro (microsomes) and in vivo (Cyp1a KO mice) models .

Q. How should mixed-methods approaches integrate quantitative pharmacokinetic data and qualitative patient responses in this compound studies?

- Methodological Answer :

- Quantitative arm : Perform dose-response trials measuring plasma concentrations and ECG parameters (e.g., QT interval).

- Qualitative arm : Conduct semi-structured interviews with patients to assess subjective tolerability (e.g., side effects like cinchonism).

- Triangulation : Use statistical software (e.g., R, SPSS) for pharmacokinetic modeling, while thematic analysis (NVivo) identifies patient experience patterns. Ensure IRB approval for human subjects protocols .

Q. What statistical models are optimal for analyzing variability in this compound's antiarrhythmic efficacy across heterogeneous cohorts?

- Methodological Answer :

- Mixed-effects models : Account for inter-patient variability (e.g., age, CYP genotype) while assessing fixed effects (dose, formulation).

- Kaplan-Meier analysis : Evaluate time-to-event outcomes (e.g., arrhythmia recurrence) in longitudinal studies.

- Multivariate regression : Adjust for confounders like concomitant medications. Report p-values with 95% confidence intervals, adhering to CONSORT guidelines for clinical data .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across in vitro vs. in vivo models?

- Methodological Answer :

- Model harmonization : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge in vitro-in vivo gaps.

- Isotope tracing : Employ radiolabeled this compound (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS.

- Meta-analysis : Systematically review existing studies using PRISMA guidelines to identify methodological inconsistencies (e.g., enzyme sources, incubation times) .

Q. What steps ensure reproducibility in this compound studies when scaling from bench to preclinical trials?

- Methodological Answer :

- Pre-registration : Document protocols on platforms like Open Science Framework.

- Blinding : Use double-blinded dosing in animal studies to reduce bias.

- Data sharing : Deposit raw datasets (e.g., NMR spectra, pharmacokinetic curves) in repositories like Figshare. Follow ARRIVE guidelines for preclinical reporting .

Literature and Synthesis Strategies

Q. How to conduct a systematic literature review on this compound's mechanisms, avoiding biases from outdated or conflicting studies?

- Methodological Answer :

- Database selection : Use PubMed, Embase, and Web of Science with MeSH terms (e.g., "Quinidine/analogs & derivatives," "Cytochrome P-450 CYP1A1/antagonists & inhibitors").

- Inclusion criteria : Prioritize peer-reviewed articles post-2010 with full kinetic data. Exclude studies lacking positive controls.

- Risk-of-bias tools : Apply Cochrane ROBINS-I for non-randomized studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。